KUNB31

Hsp90 Isoform Selectivity Chemical Biology

Pan-Hsp90 inhibitors confound isoform-specific studies by non-selectively targeting all isoforms and inducing the heat shock response. KUNB31 is the first N-terminal isoform-selective Hsp90β inhibitor, rationally designed for >50-fold selectivity over Hsp90α and Grp94. • Degrades Hsp90β clients (CXCR4, HER2, CDK4/6) without Hsp90 upregulation • Low µM potency in UC3, NCI-H23, HT-29 cancer lines; >100 µM in HEK-293 cells • ≥98% (HPLC), solid, shipped with ice pack for stability

Molecular Formula C19H18N2O3
Molecular Weight 322.36
CAS No. 2220263-80-7
Cat. No. B608397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKUNB31
CAS2220263-80-7
SynonymsKUNB31;  KUNB-31;  KUNB 31
Molecular FormulaC19H18N2O3
Molecular Weight322.36
Structural Identifiers
SMILESO=C(C1=CC(C(C)C)=C(ON=C2)C2=C1O)N3CC4=C(C=CC=C4)C3
InChIInChI=1S/C19H18N2O3/c1-11(2)14-7-15(17(22)16-8-20-24-18(14)16)19(23)21-9-12-5-3-4-6-13(12)10-21/h3-8,11,22H,9-10H2,1-2H3
InChIKeyMFZKTINXWPQHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KUNB31: Selective Hsp90β Inhibitor Overview


KUNB31 (CAS: 2220263-80-7) is a synthetically derived small molecule that functions as the first reported N-terminal isoform-selective inhibitor of the molecular chaperone Heat Shock Protein 90 beta (Hsp90β) [1]. As a member of the Hsp90 inhibitor class, KUNB31 distinguishes itself through its rational, structure-guided design aimed at achieving high selectivity for the Hsp90β isoform over the closely related Hsp90α and Grp94 isoforms. Unlike pan-Hsp90 inhibitors in clinical development, KUNB31's mechanism is predicated on a distinct binding mode that exploits a key residue difference (Ala47 in Hsp90β vs. Ser52 in Hsp90α) within the ATP-binding pocket, thereby minimizing the entropic penalty of binding and conferring a unique pharmacological profile [1].

Why KUNB31 Is Irreplaceable


Generic substitution of KUNB31 with a pan-Hsp90 inhibitor (e.g., BIIB021, onalespib, TAS-116) or an alternative isoform-selective probe (e.g., Grp94-selective KUNG38) is scientifically invalid due to fundamental differences in target engagement, downstream cellular consequences, and therapeutic index. Pan-inhibitors non-selectively disrupt all four Hsp90 isoforms, universally inducing the pro-survival heat shock response (HSR) and causing toxicity via hERG channel maturation [1]. Conversely, KUNB31's >50-fold selectivity for Hsp90β over Hsp90α and Grp94 enables the degradation of Hsp90β-dependent client proteins (e.g., CXCR4, HER2, CDK4/6) without triggering compensatory Hsp90 upregulation or off-target isoform effects [1]. This selectivity translates to a clear differentiation: while pan-inhibitors exhibit potent cytotoxicity against both cancerous and non-cancerous cells, KUNB31 demonstrates a favorable selectivity window, requiring >100 µM to affect non-cancerous HEK-293 cells while maintaining low micromolar potency in multiple cancer cell lines . Substitution with a Grp94-selective inhibitor like KUNG38 would fail to engage the Hsp90β-dependent oncogenic pathways for which KUNB31 is specifically designed.

KUNB31 Differentiation Evidence


Isoform Selectivity Over Pan-Hsp90 Inhibitors

KUNB31 is an isoform-selective inhibitor of Hsp90β with a binding affinity (Kd) of 0.18 µM and >50-fold selectivity over the closely related isoforms Hsp90α and Grp94 [1]. In contrast, clinically evaluated pan-Hsp90 inhibitors like BIIB021, onalespib, and TAS-116 are characterized as 'non-isoform selective,' exhibiting similar potencies against both Hsp90α and Hsp90β [2]. This selectivity is structurally conferred by KUNB31's exploitation of a single amino acid difference (Ala47 in Hsp90β vs. Ser52 in Hsp90α), a feature absent in pan-inhibitor design [1].

Hsp90 Isoform Selectivity Chemical Biology

Heat Shock Response Avoidance

KUNB31 treatment does not induce the pro-survival heat shock response (HSR), a major liability of pan-Hsp90 inhibitors. In a direct comparison, KUNB31 was shown to not induce the heat shock response like the pan-inhibitor 17-AAG [1]. Furthermore, KUNB31 induces degradation of Hsp90β-dependent client proteins (CXCR4, HER2, Akt) without concomitant induction of Hsp90 levels, addressing two key detriments of pan-inhibition: Hsp90 induction and hERG maturation [2]. Pan-inhibitors universally trigger HSR, which can promote tumor survival and resistance.

Hsp90 Heat Shock Response Client Protein Degradation

Cancer Cell Selective Cytotoxicity

KUNB31 exhibits a favorable selectivity window between cancerous and non-cancerous cells. It displays anti-proliferative activity with low micromolar IC50 values against NCI-H23 (non-small cell lung cancer, 6.74 µM), UC3 (bladder cancer, 3.01 µM), and HT-29 (colon adenocarcinoma, 3.72 µM) cell lines [1]. Critically, KUNB31 requires more than 100 µM to affect the viability of non-cancerous human embryonic kidney HEK-293 cells . This contrasts with pan-inhibitors, which often exhibit potent cytotoxicity in both cancerous and normal cells, limiting their therapeutic utility.

Antiproliferative Cancer Selectivity Window

Comparable Potency with Superior Selectivity

In bladder cancer UC3 cells, KUNB31 manifests an IC50 of 3.00 µM [1]. This value is consistent with the 3.01 ± 0.56 µM reported in another study [2]. For comparison, the pan-inhibitor BIIB021 shows an IC50 of 0.08 µM in the same cell line, while onalespib and TAS-116 show IC50s of 0.1 µM and 0.5 µM, respectively [2]. However, these pan-inhibitors lack isoform selectivity and induce HSR, whereas KUNB31 achieves its antiproliferative effect specifically through Hsp90β inhibition without HSR induction [3]. This demonstrates that KUNB31 can achieve meaningful efficacy while maintaining a superior safety and mechanistic profile.

Bladder Cancer Hsp90 Antiproliferative

KUNB31 Application Scenarios


Functional Dissection of Hsp90β Biology

Procure KUNB31 for studies requiring unambiguous attribution of cellular phenotypes to Hsp90β inhibition. Use KUNB31 to validate Hsp90β-dependent client proteins (e.g., CXCR4, HER2, CDK4/6) [1] and to interrogate signaling pathways where Hsp90α and Hsp90β have distinct roles. This is particularly critical in bladder (UC3), lung (NCI-H23), and colon (HT-29) cancer models where KUNB31 exhibits low micromolar potency [2]. Avoid pan-inhibitors (e.g., BIIB021, 17-AAG) which confound results by simultaneously targeting all isoforms and inducing the heat shock response.

Overcoming Pan-Hsp90 Inhibitor Resistance

Employ KUNB31 as a benchmark tool to investigate mechanisms of resistance to pan-Hsp90 inhibitors. Since KUNB31 does not induce the pro-survival heat shock response [1], it serves as a control to determine if observed resistance mechanisms are HSR-dependent or HSR-independent. Use KUNB31 in combination screens with other targeted agents to identify synergistic partners that exploit the Hsp90β-selective vulnerability without triggering compensatory pathways. This application leverages KUNB31's unique selectivity profile, which is not achievable with non-selective probes.

Hsp90 Isoform Roles in Protein Folding and Degradation

Utilize KUNB31 in biochemical and cellular assays to delineate the specific clientele of Hsp90β versus Hsp90α and Grp94. The >50-fold selectivity window [1] allows researchers to selectively degrade Hsp90β clients (e.g., CXCR4, Akt, HER2) while leaving Hsp90α- and Grp94-dependent clients intact [2]. Pair KUNB31 with an Hsp90α-selective probe (if available) or a Grp94-selective inhibitor (e.g., KUNG38) for comprehensive isoform-specific functional mapping. This is a key application for chemical biology and target validation where pan-inhibition would provide no granular insight.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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